molecular formula C8H18O2 B142056 (3R,6R)-3,6-Octanediol CAS No. 129619-37-0

(3R,6R)-3,6-Octanediol

Cat. No. B142056
M. Wt: 146.23 g/mol
InChI Key: BCKOQWWRTRBSGR-HTQZYQBOSA-N
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Description

“(3R,6R)-3,6-Octanediol” is a chemical compound with the molecular formula C8H18O2 . It is also known as “(3R,6R)-Dihydroxyoctane” and is used in laboratory chemicals .


Synthesis Analysis

There are several papers that discuss the synthesis of compounds similar to “(3R,6R)-3,6-Octanediol”. For instance, a paper titled “An Asymmetric Synthesis of ((3R,6R)‐6‐Methylpiperidine‐3‐yl)methanol; A Piperidine Core Unit of Potent Dual Orexin Receptor Antagonist MK‐6096” discusses the asymmetric synthesis of a related compound using commercially available (S)-propylene oxide as a starting material .


Molecular Structure Analysis

The molecular weight of “(3R,6R)-3,6-Octanediol” is 146.23 g/mol . The InChI code for this compound is 1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 .


Physical And Chemical Properties Analysis

“(3R,6R)-3,6-Octanediol” is a solid at room temperature . It has a density of 0.935 g/cm3 and a boiling point of 240.8ºC at 760 mmHg . The compound is also characterized by a flash point of 124.5ºC .

Scientific Research Applications

  • Asymmetric Catalysis : (3R,6R)-3,6-Octanediol is used in the preparation of (R,R)-Ethyl-DuPHOS, a ligand for asymmetric catalysis. This compound has been employed in highly enantioselective hydrogenation reactions (Burk, 2001).

  • Microbial Production of 2,3-Butanediol : In biotechnological contexts, 2,3-Butanediol, which can be converted from similar diols, is used in various applications, including the manufacture of synthetic rubber and pharmaceuticals. Microbial production of this compound offers an environmentally friendly alternative to traditional synthesis (Białkowska, 2016).

  • Electron Spin Resonance (ESR) Studies : Studies on similar octanediols, such as 1,8-octanediol, using ESR spectroscopy, have provided insights into the behavior of localized electrons in crystals. This research can contribute to understanding the properties of (3R,6R)-3,6-Octanediol in similar contexts (Ogasawara et al., 1985).

  • Chiral Groups in Drugs : Diols like (2R,3R)-2,3-Butanediol, closely related to (3R,6R)-3,6-Octanediol, are important for providing chiral groups in drugs. The development of microbial cell factories for the production of these compounds has been a significant area of research (Xie et al., 2017).

  • Analysis in Biochemical Research : Octanediols have been analyzed in various biochemical contexts, such as the investigation of stereochemistry in animal glands. For instance, the study of 2,3-alkanediol diacyl esters in the Harderian gland of Mongolian gerbils has provided valuable insights (Otsuka et al., 1986).

  • Biotechnological Applications : Research on the production of (2R, 3R)-2,3-butanediol using engineered organisms like Pichia pastoris highlights the potential for biotechnological applications of similar compounds (Yang & Zhang, 2018).

Safety And Hazards

“(3R,6R)-3,6-Octanediol” is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use . In case of eye contact, it is advised to rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If ingested, it is recommended to clean the mouth with water and seek medical attention .

properties

IUPAC Name

(3R,6R)-octane-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKOQWWRTRBSGR-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370357
Record name (3R,6R)-3,6-Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,6R)-3,6-Octanediol

CAS RN

129619-37-0
Record name (3R,6R)-3,6-Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
SK Bertilsson, MJ Södergren… - The Journal of Organic …, 2002 - ACS Publications
Optically active (1S,3R,4R)-3-[N-(trans-2,5-dialkyl)pyrrolidinyl]methyl-2-azabicyclo-[2.2.1]heptanes were evaluated as catalysts for the enantioselective β-elimination of meso-epoxides. …
Number of citations: 65 pubs.acs.org
G Knothe, MO Bagby, D Weisleder - Journal of the American Oil Chemists' …, 1995 - Springer
Several symmetrical alkenes were reacted with the selenium dioxide/tert.-butylhydroperoxide system to give three hydroxylated products each. These products were those of allylic …
Number of citations: 15 link.springer.com
CL Yaws, KY Li - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the solubility parameter and liquid volume for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2…
Number of citations: 12 www.sciencedirect.com
CL Yaws, RW Pike - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of liquid for organic compounds in tabular form. For the tabulation, an equation is selected for correlation of liquid density as a …
Number of citations: 17 www.sciencedirect.com
CL Yaws, PK Narasimhan - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the critical properties and acentric factor of organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, …
Number of citations: 34 www.sciencedirect.com
CL Yaws, PC Richmond - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the surface tension for organic compounds in tabular format. For the tabulation, a modified Othmer relation is selected for …
Number of citations: 27 www.sciencedirect.com
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
CL Yaws, MA Satyro - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the enthalpy of vaporization for organic compounds. For the tabulation, a modified Watson equation is selected for the enthalpy …
Number of citations: 10 www.sciencedirect.com
CL Yaws - Transport properties of chemicals and hydrocarbons, 2009 - Elsevier
Publisher Summary This chapter presents the values for diffusion coefficient in air (organic compounds) in tabulated format. For the tabulation, an equation is selected for diffusion …
Number of citations: 13 www.sciencedirect.com
CL Yaws, P Bahadur - Transport properties of chemicals and hydrocarbons, 2009 - Elsevier
Publisher Summary This chapter presents the values of viscosity of gas (organic compounds) in tabular form. For the tabulation, an equation is selected for gas viscosity as a function of …
Number of citations: 7 www.sciencedirect.com

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